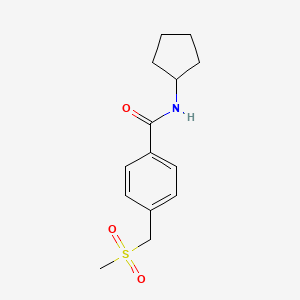
N-cyclopentyl-4-(methanesulfonylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-(methanesulfonylmethyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-cyclopentyl-4-(methanesulfonylmethyl)benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-(methanesulfonylmethyl)benzamide can increase the levels of GABA in the brain, leading to a calming effect and reducing the risk of seizures and anxiety.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-cyclopentyl-4-(methanesulfonylmethyl)benzamide can increase the levels of GABA in the brain, leading to a calming effect and reducing the risk of seizures and anxiety. Additionally, N-cyclopentyl-4-(methanesulfonylmethyl)benzamide has been shown to have anti-addictive effects, potentially reducing the risk of relapse in individuals undergoing addiction treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopentyl-4-(methanesulfonylmethyl)benzamide is its high selectivity and potency as a GABA aminotransferase inhibitor. This makes it an ideal compound for studying the role of GABA in various neurological disorders. However, one limitation of N-cyclopentyl-4-(methanesulfonylmethyl)benzamide is its low solubility in water, which can make it difficult to administer in certain lab experiments.
Direcciones Futuras
There are several potential future directions for research involving N-cyclopentyl-4-(methanesulfonylmethyl)benzamide. One area of interest is the potential use of N-cyclopentyl-4-(methanesulfonylmethyl)benzamide in the treatment of anxiety disorders, as studies have shown promising results in reducing anxiety levels in animal models. Additionally, further research is needed to explore the potential use of N-cyclopentyl-4-(methanesulfonylmethyl)benzamide in the treatment of addiction and other neurological disorders.
Métodos De Síntesis
N-cyclopentyl-4-(methanesulfonylmethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with cyclopentylamine, followed by the reaction of the resulting compound with sodium methanesulfinate. The final product is obtained through a purification process involving column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-(methanesulfonylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. Studies have shown that N-cyclopentyl-4-(methanesulfonylmethyl)benzamide can increase the levels of GABA in the brain, which is known to have a calming effect and can help reduce seizures and anxiety.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(methylsulfonylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-19(17,18)10-11-6-8-12(9-7-11)14(16)15-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIDJICWFFASHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(methanesulfonylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

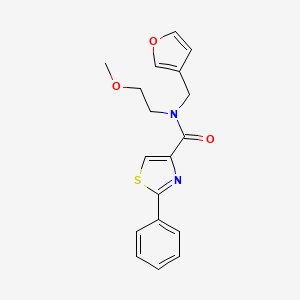
![3-Ethyl-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660697.png)
![furan-2-yl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2660698.png)
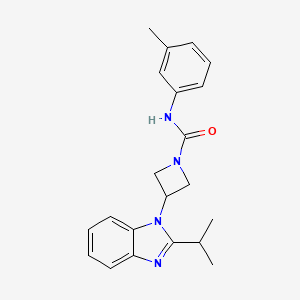
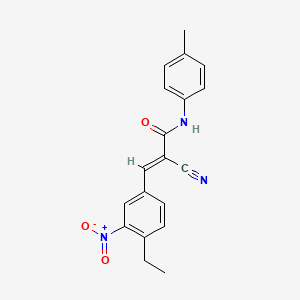
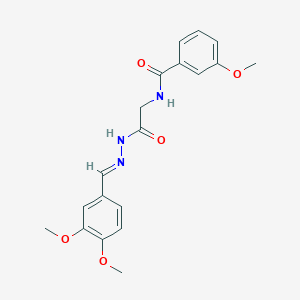
![2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2660705.png)

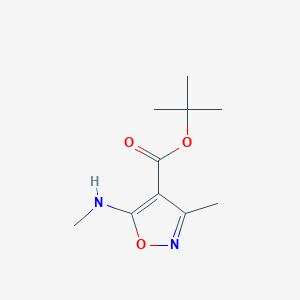
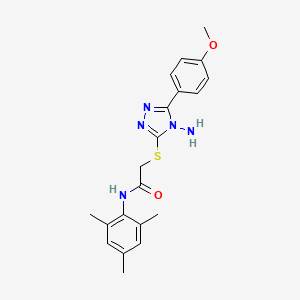
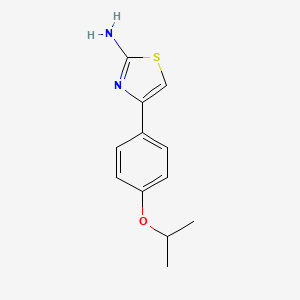
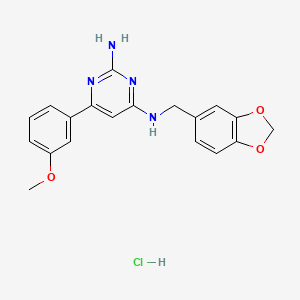
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea](/img/structure/B2660716.png)
![3-(4-Chlorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660717.png)